6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19-9-6-15-13-16(7-8-17(15)25-19)26(23,24)21-11-10-20-18(21)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMVEXQUULJCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with various sodium azides to form the desired product.
For industrial production, the synthesis may involve the use of green solvents and catalysts to ensure environmentally friendly conditions . The reaction conditions typically include moderate temperatures and the use of specific reagents to achieve high yields and purity.
Chemical Reactions Analysis
Functional Group Transformations
The sulfonyl bridge and dihydroimidazole ring enable targeted modifications:
Table 2: Functional Group Reactivity
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Hydrolysis : Acidic conditions hydrolyze the sulfonyl group, regenerating the parent imidazole and chromenone components.
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Substitution : Amines or thiols displace the sulfonyl group to form derivatives with modified bioactivity .
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Oxidation : The dihydroimidazole ring is oxidized to a fully aromatic imidazole system, enhancing electron delocalization .
Sulfonylation Specificity
The sulfonyl group directs electrophilic substitutions to the chromenone’s C-6 position due to steric and electronic effects. DFT studies suggest the sulfonyl moiety activates the adjacent carbon for nucleophilic attack.
Steric Effects in Substitution
Bulky substituents on the benzyl group (imidazole ring) hinder nucleophilic substitution at the sulfonyl site, favoring hydrolysis instead.
Table 3: Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | DMAP (10 mol%) | +15–20% yield |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C → RT (gradual warming) | Minimizes side reactions |
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Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency by stabilizing charged intermediates.
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via sulfonyl group cleavage.
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Photoreactivity : UV exposure induces chromenone ring isomerization, forming quinone methide intermediates.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the imidazole and chromenone structures. For instance, derivatives of 2-benzyl-4,5-dihydro-1H-imidazole have demonstrated significant antibacterial and antifungal activities. The presence of electron-withdrawing groups has been shown to enhance these properties, making such compounds promising candidates for the development of new antimicrobial agents .
Anti-inflammatory Effects
Compounds similar to 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one have been investigated for their anti-inflammatory effects. Studies indicate that certain derivatives exhibit notable inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, some imidazole derivatives have shown significant reduction in edema and inflammatory markers in animal models, suggesting their potential as anti-inflammatory drugs .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-step reactions that incorporate both the chromenone and imidazole moieties. Various synthetic pathways have been explored to optimize yield and purity:
Antimicrobial Case Study
In a study conducted by Desai et al., a series of benzimidazole derivatives were tested against various bacterial strains. The findings revealed that compounds with structural similarities to This compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Case Study
Moneer et al. reported on several imidazole derivatives showing significant anti-inflammatory activity in vivo. Compounds similar to the target compound were evaluated for their ability to reduce inflammation in animal models, demonstrating efficacy that surpassed standard treatments like diclofenac .
Mechanism of Action
The mechanism of action of 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The imidazolinyl moiety may also play a role in the compound’s activity by binding to specific receptors and modulating their function.
Comparison with Similar Compounds
6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a derivative of chromenone and imidazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone core linked to a sulfonamide moiety with an imidazole ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor agent , antimicrobial agent , and cardiovascular modulator .
Antitumor Activity
Recent research indicates that derivatives of imidazole and chromenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic potency of related compounds against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results showed that certain derivatives had IC50 values ranging from 2.38 µM to 14.74 µM, indicating promising antitumor activity when compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-[...]-2H-chromen-2-one | SISO | 2.38 - 3.77 | |
| 6-[...]-2H-chromen-2-one | RT-112 | 3.42 - 5.59 | |
| Cisplatin | SISO | 0.24 - 1.22 | |
| Cisplatin | RT-112 | 0.24 - 1.96 |
The mechanism underlying the antitumor activity of this compound appears to involve the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with the compound leads to increased early and late apoptotic cell populations, suggesting that it triggers programmed cell death pathways .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity. Studies on related imidazole derivatives have demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Antitumor Activity : A series of imidazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most active compounds demonstrated IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Testing : A study evaluated the antimicrobial properties of various benzyl-substituted imidazoles against Gram-positive and Gram-negative bacteria, finding significant inhibition zones that suggest strong antibacterial activity .
- Cardiovascular Impact : Research into related imidazole derivatives revealed their ability to modulate blood pressure through interaction with specific receptor sites, hinting at potential applications in treating hypertension .
Q & A
Q. Challenges :
- Steric Hindrance : The benzyl group on the imidazole may impede sulfonyl group attachment, leading to incomplete reactions.
- Regioselectivity : Competing sulfonation at alternative sites (e.g., coumarin oxygen) requires directing groups or protective strategies.
Q. Solutions :
- Activating Agents : Use of DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the sulfonylation reagent.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by promoting kinetic control .
- Monitoring : Real-time FTIR or TLC to track reaction progress and optimize conditions .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Q. Common Contradictions :
- Discrepancies in NMR Peaks : Overlapping signals from diastereomers or tautomers.
- Crystallographic Disorder : Poorly resolved electron density due to flexible substituents.
Q. Resolution Methods :
- Dynamic NMR (DNMR) : Identifies tautomeric equilibria by analyzing temperature-dependent peak splitting .
- Twinned Data Refinement : SHELXL’s TWIN command models disorder in crystallographic data .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometry for comparison with experimental data .
Advanced: What computational approaches predict the compound’s reactivity and binding interactions?
- Docking Studies : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes), guided by imidazole’s histidine-mimicking properties. For example, sulfonamide groups may target carbonic anhydrases .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
- MD Simulations : Evaluate stability of ligand-protein complexes over time, identifying key residues for binding .
Advanced: How does substituent variation on the imidazole ring influence bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
- Benzyl Group : Enhances lipophilicity, improving membrane permeability. Substitutions (e.g., electron-withdrawing Cl or NO) can modulate electron density and binding affinity .
- Sulfonyl Linker : Increases hydrogen-bonding potential with target proteins (e.g., kinases or proteases). Bulkier sulfonyl groups may reduce off-target interactions .
- Coumarin Core : The conjugated system allows π-π stacking with aromatic residues in active sites. Modifications (e.g., hydroxylation) alter fluorescence properties for imaging applications .
Q. Methodology :
- In Vitro Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (IC measurements) across substituted derivatives .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical functional groups for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
